5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo-pyridinone derivative characterized by a bicyclic core structure. Key structural features include:
- Position 5: A 2-methoxyethyl group, which enhances hydrophilicity and metabolic stability compared to alkyl chains like ethyl .
- Position 7: A piperazine-1-carbonyl moiety substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.
- Position 2: A phenyl group contributing to aromatic stacking interactions.
Properties
IUPAC Name |
5-(2-methoxyethyl)-7-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O4/c1-36-16-15-29-17-21(24-22(18-29)26(35)32(27-24)20-7-3-2-4-8-20)25(34)31-13-11-28(12-14-31)19-23(33)30-9-5-6-10-30/h2-4,7-8,17-18H,5-6,9-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFZWYRHCYZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a pyrazolo[4,3-c]pyridine core substituted with various functional groups. The presence of a piperazine moiety and a pyrrolidine ring suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.
Molecular Formula
- Molecular Formula : C20H24N4O6
- Molecular Weight : 396.43 g/mol
Structural Features
- Pyrazolo[4,3-c]pyridine core : This heterocyclic structure is known for its pharmacological properties.
- Piperazine and Pyrrolidine rings : These contribute to the compound's ability to interact with neurotransmitter systems and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and cell proliferation. For instance, it may inhibit LIM kinase (Limk), which is involved in actin cytoskeleton dynamics and cellular motility. This inhibition could lead to reduced invasiveness in cancer cells .
- Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may exhibit significant antioxidant activity, which can protect cells from oxidative stress and inflammation .
- Neurotransmitter Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds or derivatives:
- A study on related pyrazolo compounds demonstrated potent antitumor activity through the inhibition of specific kinases involved in cancer progression . The IC50 values for these compounds ranged from 1.5 μM to 62 nM, indicating strong inhibitory effects.
- Research into antioxidant activities showed that certain structural modifications could enhance the radical scavenging capabilities of related compounds, suggesting that this compound may also possess similar properties .
Comparative Analysis of Biological Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrazolo-pyridinones and related heterocycles (Table 1).
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Position 5 Substituents :
- The 2-methoxyethyl group in the target compound improves solubility compared to ethyl () due to its ether oxygen, which increases polarity .
- Ethyl groups (e.g., in ) may enhance lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability.
Position 7 Modifications :
- The 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine moiety introduces a tertiary amine and carbonyl group, enabling hydrogen bonding and conformational restraint. This contrasts with 4-(2-fluorophenyl)piperazine (), where the fluorophenyl group may enhance affinity for serotonin or dopamine receptors .
- Piperazine derivatives generally improve pharmacokinetic profiles by balancing solubility and membrane permeability .
Biological Activity Trends :
- Fluorinated groups (e.g., in ) are associated with antiviral and CNS-targeting activities due to increased metabolic stability and electronegativity .
- Thioxo groups () correlate with antimicrobial effects, likely via thiol-mediated enzyme inhibition .
Research Findings and Data
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
